4-Chloro-2,3-difluorobenzoic acid

Beschreibung

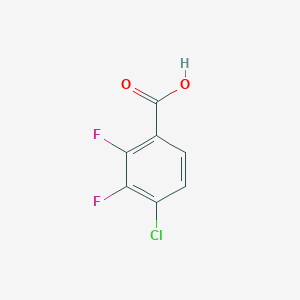

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBXFZBWNWTMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565923 | |

| Record name | 4-Chloro-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150444-94-3 | |

| Record name | 4-Chloro-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2,3-difluorobenzoic acid CAS number

An In-Depth Technical Guide to 4-Chloro-2,3-difluorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-Chloro-2,3-difluorobenzoic acid (CAS No. 150444-94-3), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond basic data to discuss the molecule's strategic importance, the rationale behind its application, and the rigorous standards required for its use in demanding synthetic workflows.

Core Chemical Identity and Properties

4-Chloro-2,3-difluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The specific arrangement of its halogen substituents imparts unique electronic properties that make it a valuable and reactive building block in organic synthesis.

Key Identifiers

| Property | Value | Source(s) |

| CAS Number | 150444-94-3 | [1],[2] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1],[2] |

| Molecular Weight | 192.55 g/mol | [1],[2] |

| IUPAC Name | 4-Chloro-2,3-difluorobenzoic acid | N/A |

| Appearance | Off-white to white crystalline powder | [3] |

Physicochemical Data

The following properties are critical for determining appropriate reaction conditions, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Boiling Point (Predicted) | 280.7 ± 35.0 °C | [4] |

| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.70 ± 0.10 | [4] |

| Storage Temperature | 2-8°C, in a dry and well-ventilated place | [4] |

Strategic Importance in Pharmaceutical and Agrochemical Synthesis

The utility of 4-Chloro-2,3-difluorobenzoic acid stems directly from its molecular architecture. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom activates the aromatic ring for certain reactions and influences the acidity of the carboxyl group.

The Causality of Reactivity

The strategic placement of the halogen substituents is key to this molecule's function as a synthetic intermediate.[3] The fluorine atoms at the C-2 and C-3 positions, along with the chlorine at C-4, create a specific electronic environment that facilitates efficient nucleophilic aromatic substitution reactions.[3] This precise architecture is indispensable for constructing the complex heterocyclic systems found in many modern pharmaceuticals.

Cornerstone Application: Fluoroquinolone Antibiotics

This compound is a critical building block in the synthesis of fluoroquinolone antibiotics, a class of drugs vital for combating a wide range of bacterial infections.[3][5] Its structure serves as a key precursor for forming the quinolone core, which is essential for the antibacterial activity of these drugs.[5] By using this intermediate, pharmaceutical manufacturers can streamline production processes, potentially improving yields and reducing costs.[3]

Caption: Generalized workflow for fluoroquinolone synthesis.

Broader Synthetic Utility

Beyond antibiotics, polysubstituted benzoic acids are foundational intermediates in other sectors. Related compounds, such as 3-Chloro-2,4-difluorobenzoic acid, are used in the synthesis of pharmaceuticals like anti-inflammatory and analgesic drugs, as well as in the development of agrochemicals such as herbicides and fungicides.[6] The unique substitution pattern of 4-Chloro-2,3-difluorobenzoic acid makes it a valuable tool for researchers aiming to create novel molecules with specific biological activities.

Synthesis, Analysis, and Quality Control

For drug development professionals, the provenance and purity of a starting material are non-negotiable. A self-validating system of protocols is essential for ensuring the reliability of every synthetic step.

General Synthetic Approach

The synthesis of halogenated benzoic acids often involves multi-step processes. While specific proprietary methods may vary, a common strategy involves the oxidation of a corresponding substituted toluene or the carbonation of a Grignard reagent formed from a polysubstituted bromobenzene. For instance, the synthesis of the related 4-Chloro-2-fluorobenzoic acid can be achieved via the oxidation of 4-Chloro-2-fluorotoluene.[7] A similar logic can be applied to the synthesis of the title compound, requiring careful control of reagents and reaction conditions to ensure correct regiochemistry.

Caption: Conceptual pathway for synthesizing the target acid.

Analytical Verification Protocol

The identity and purity of 4-Chloro-2,3-difluorobenzoic acid must be rigorously confirmed before its use in GMP (Good Manufacturing Practice) environments. Pharmaceutical applications typically demand a purity of ≥99.0%.[3]

Caption: A self-validating analytical workflow for intermediates.

| Analytical Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of substituents. |

| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling chemical intermediates. The following guidelines are based on data for structurally similar hazardous compounds.

Hazard Identification

Based on GHS classifications for similar chloro-difluoro-benzoic acids, this compound should be handled as a hazardous substance.[8]

-

Harmful if swallowed.

-

Causes skin irritation. [8]

-

Causes serious eye irritation. [8]

-

May cause respiratory irritation. [8]

Handling and Personal Protective Equipment (PPE)

Proper handling is critical to ensure personnel safety and prevent contamination.

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[11]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.[11]

-

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9][12]

Storage and First Aid

| Aspect | Protocol | Source(s) |

| Storage | Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[9][11] | [11],[9] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12] | [11],[12] |

| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12] | [11],[12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12] | [11],[12] |

| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[11][12] | [11],[12] |

Conclusion

4-Chloro-2,3-difluorobenzoic acid is more than just a chemical on a shelf; it is a precisely engineered tool for molecular construction. Its value lies in the strategic placement of its halogen atoms, which provides a reliable and reactive handle for building complex, high-value molecules like fluoroquinolone antibiotics. For researchers and developers, understanding its properties, synthesis, and handling requirements is the first step toward leveraging its full potential in creating the next generation of pharmaceuticals and advanced materials.

References

-

Optimizing Fluoroquinolone Synthesis with 4-Chloro-2,3-difluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

-

4-Chloro-2,6-difluorobenzoic acid | C7H3ClF2O2 | CID 17750684 - PubChem. PubChem. [Link]

-

4-CHLORO-2,3-DIFLUOROBENZOIC ACID Two Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents.

-

An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid - ResearchGate. ResearchGate. [Link]

-

3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-2,3-difluorobenzoic acid , 97% , 150444-94-3 - CookeChem [cookechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-CHLORO-2,3-DIFLUOROBENZOIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

4-Chloro-2,3-difluorobenzoic acid molecular weight

An In-Depth Technical Guide to 4-Chloro-2,3-difluorobenzoic Acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,3-difluorobenzoic acid (CAS No: 150444-94-3), a pivotal chemical intermediate in modern synthetic chemistry. The document delineates its fundamental physicochemical properties, explores its critical role as a building block in the synthesis of high-value pharmaceuticals, particularly fluoroquinolone antibiotics, and touches upon its applications in the agrochemical and material science sectors. Detailed protocols for analysis and safety procedures are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective and safe utilization.

Introduction and Strategic Importance

4-Chloro-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid whose strategic importance is derived from the unique reactivity conferred by its substituent pattern. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzoic acid ring creates a specific electronic environment that is highly advantageous for advanced organic synthesis. This molecular architecture is particularly instrumental in the construction of complex heterocyclic systems.

Its primary application lies in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1] The precise placement of the halogen atoms facilitates key reaction steps, such as nucleophilic aromatic substitution, which are central to forming the core structure of these vital drugs.[1] Beyond pharmaceuticals, this compound is a versatile intermediate for developing next-generation herbicides, fungicides, and advanced polymers.[2]

Physicochemical and Structural Properties

The identity and purity of a synthetic intermediate are paramount for the success of subsequent reactions. 4-Chloro-2,3-difluorobenzoic acid is typically supplied as an off-white powder with a purity of 97% or higher.[1][3] Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 192.55 g/mol | [3][4][5] |

| Molecular Formula | C₇H₃ClF₂O₂ | [4][5] |

| CAS Number | 150444-94-3 | [4][5] |

| Appearance | Off-white powder/crystals | [1][6] |

| Boiling Point (Predicted) | 280.7 ± 35.0 °C | [5] |

| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.70 ± 0.10 | [5] |

| Storage Temperature | 2-8°C | [5] |

Molecular Structure Visualization

The structural arrangement of the atoms is key to the compound's reactivity.

Caption: 2D structure of 4-Chloro-2,3-difluorobenzoic acid.

Role in Synthesis: The Fluoroquinolone Pathway

4-Chloro-2,3-difluorobenzoic acid is a cornerstone intermediate for synthesizing a new generation of fluoroquinolone antibiotics.[7] These drugs are renowned for their potent activity against a wide range of bacteria. The synthetic strategy leverages the compound's structure to build the quinolone core efficiently. While specific industrial syntheses are proprietary, a generalized workflow highlights the compound's utility.

The process typically involves the reaction of the acid chloride derivative of 4-Chloro-2,3-difluorobenzoic acid with a malonic ester, followed by cyclization, ester hydrolysis, and subsequent nucleophilic substitution reactions to introduce the desired side chains. The fluorine and chlorine atoms play a crucial role in activating the aromatic ring for these transformations.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the integration of 4-Chloro-2,3-difluorobenzoic acid into a pharmaceutical synthesis pipeline.

Caption: Conceptual workflow for Fluoroquinolone synthesis.

Experimental Protocols: Quality Control and Analysis

To ensure the suitability of 4-Chloro-2,3-difluorobenzoic acid for pharmaceutical synthesis, rigorous quality control is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a self-validating system for determining the purity of the compound.

Objective: To determine the percentage purity of a 4-Chloro-2,3-difluorobenzoic acid sample.

Materials:

-

4-Chloro-2,3-difluorobenzoic acid sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare working standards (e.g., 100 µg/mL).

-

-

Sample Preparation:

-

Prepare the sample in the same manner as the standard to a final concentration of approximately 100 µg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm

-

Column Temperature: 30°C

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Analysis and Data Interpretation:

-

Inject a blank (diluent), followed by the standard and then the sample.

-

Identify the peak for 4-Chloro-2,3-difluorobenzoic acid based on the retention time of the standard.

-

Calculate the purity by the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Trustworthiness Check: The system suitability is confirmed by ensuring the standard peak has a tailing factor between 0.9 and 1.5 and that replicate injections have a relative standard deviation (RSD) of <2.0%.

Safety, Handling, and Storage

Due to its chemical nature as a halogenated carboxylic acid, proper handling is crucial. The following guidelines are based on safety data for structurally similar compounds.[8][9][10]

| Safety Aspect | Guideline | Precautionary Statement(s) |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or fume hood. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9] |

| Handling | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8][9] P270: Do not eat, drink or smoke when using this product.[8][9] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses...[8][9] |

| First Aid (Skin) | Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical help. | P302+P352: IF ON SKIN: Wash with plenty of water.[8] P332+P317: If skin irritation occurs: Get medical help.[8] |

| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | P301+P317: IF SWALLOWED: Get medical help.[8] P330: Rinse mouth.[8][9] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8][9] P405: Store locked up.[8] |

Conclusion

4-Chloro-2,3-difluorobenzoic acid is more than a mere chemical reagent; it is an enabling tool for innovation in the pharmaceutical and chemical industries. Its well-defined physicochemical properties and predictable reactivity make it an invaluable intermediate for the synthesis of complex, high-value molecules. For researchers and developers, a thorough understanding of its characteristics, analytical validation, and safe handling procedures is essential to fully harness its synthetic potential and drive forward advancements in drug discovery and material science.

References

-

Santa Cruz Biotechnology. 4-Chloro-2,3-difluorobenzoic acid | CAS 150444-94-3.

-

CookeChem. 4-Chloro-2,3-difluorobenzoic acid, 97%, 150444-94-3.

-

Chemdad. 4-CHLORO-2,3-DIFLUOROBENZOIC ACID.

-

Echemi. 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS, 132794-07-1 Safety Data Sheets.

-

Fisher Scientific. Safety Data Sheet - 4-Chlorobenzoic acid.

-

Fisher Scientific. Safety Data Sheet - 2-Chloro-4-fluorobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Fluoroquinolone Synthesis with 4-Chloro-2,3-difluorobenzoic Acid.

-

Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

-

Chem-Impex. 3-Chloro-2,4-difluorobenzoic acid.

-

Thermo Scientific Chemicals. 4-Chloro-2,6-difluorobenzoic acid, 97%.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-2,3-difluorobenzoic acid , 97% , 150444-94-3 - CookeChem [cookechem.com]

- 4. scbt.com [scbt.com]

- 5. 4-CHLORO-2,3-DIFLUOROBENZOIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Chloro-2,6-difluorobenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. echemi.com [echemi.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Significance of 4-Chloro-2,3-difluorobenzoic acid

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,3-difluorobenzoic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

4-Chloro-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and two adjacent fluorine atoms on the benzoic acid core, imparts specific electronic properties and steric configurations. These characteristics make it a valuable and versatile synthetic intermediate, particularly in the development of fluoroquinolone antibiotics where the precise molecular architecture allows for efficient nucleophilic aromatic substitution reactions.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and formulation, ensuring predictability, reproducibility, and safety in its applications.

This guide provides a comprehensive overview of the core physical properties of 4-Chloro-2,3-difluorobenzoic acid, grounded in established analytical techniques and authoritative data. We will delve into its structural identity, thermal properties, solubility profile, and acidity, providing not just the data, but also the methodologies for their empirical determination.

Core Physicochemical & Structural Identifiers

A precise identification of a chemical entity is the foundation of all subsequent research. The key identifiers for 4-Chloro-2,3-difluorobenzoic acid are summarized below, providing a snapshot of its molecular composition and registration information.

| Property | Value | Source |

| CAS Number | 150444-94-3 | [2][3][4][5] |

| Molecular Formula | C₇H₃ClF₂O₂ | [3][5] |

| Molecular Weight | 192.55 g/mol | [3] |

| Appearance | Off-white to white solid/powder | [1] |

| Purity | Typically ≥97-99% | [1][5] |

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for determining its physical state under various conditions, assessing its purity, and designing purification processes like recrystallization.

| Thermal Property | Value | Notes |

| Melting Point | Not available in search results | A sharp melting point range is indicative of high purity. |

| Boiling Point | 280.7±35.0 °C | Predicted value.[4] |

Expert Insight: The Importance of the Melting Point

The melting point is one of the most fundamental physical properties used to characterize a solid organic compound.[6] For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from solid to liquid.[7] The presence of even small amounts of miscible impurities will typically cause a depression in the melting point and a broadening of the melting range.[8] Therefore, an accurate melting point determination serves as a crucial criterion for purity as well as for identification.

Protocol for Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound like 4-Chloro-2,3-difluorobenzoic acid.

Workflow: Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Methodology:

-

Sample Preparation:

-

Place a small amount of dry 4-Chloro-2,3-difluorobenzoic acid on a clean, dry surface and crush it into a fine powder.[7][9]

-

Obtain a glass capillary tube (5-6 cm in length) and seal one end by rotating it in the outer edge of a Bunsen burner flame for a few seconds.[7][8]

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

-

Gently tap the sealed end of the tube on a hard surface to pack the powder down into the bottom. The packed sample height should be approximately 1-3 mm.[9]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[6]

-

-

Measurement:

-

Initial (Rapid) Determination: Heat the apparatus rapidly to get an approximate melting point. This saves time and establishes a target temperature range.

-

Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new sample and begin heating again.

-

When the temperature is about 15-20°C below the approximate melting point, slow the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[7]

-

Record the temperature (T-onset) at which the first drop of liquid appears.

-

Record the temperature (T-complete) at which the entire sample has completely melted into a clear liquid.[6]

-

The recorded melting point is the range from T-onset to T-complete. For a pure compound, this range should be narrow (0.5-1.0°C).

-

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration.[10] It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[10][11]

| Solvent | Solubility | Notes |

| Aqueous Media | Data not available. As a carboxylic acid, solubility is expected to be pH-dependent. | Intrinsic solubility is the solubility of the un-ionized form.[12] |

| Organic Solvents | Data not available. Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | Experimental determination is required for specific solvents. |

Expert Insight: pH-Dependent Solubility

For an ionizable compound like 4-Chloro-2,3-difluorobenzoic acid, aqueous solubility is highly dependent on pH. The carboxylic acid group is protonated (neutral) at low pH and deprotonated (anionic) at high pH. The anionic, or salt, form is generally much more water-soluble than the neutral form. This relationship is governed by the compound's pKa. Understanding the pH-solubility profile is therefore essential for designing oral drug formulations and predicting absorption in the gastrointestinal tract.[12]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13][14] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by analysis of the solute concentration in the saturated solution.

Workflow: Shake-Flask Solubility Determination

Caption: Standard workflow for the shake-flask solubility method.

Methodology:

-

Preparation:

-

Prepare buffer solutions at desired pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[13]

-

Add an excess amount of solid 4-Chloro-2,3-difluorobenzoic acid to a vial containing a known volume of the buffer. "Excess" means enough solid remains undissolved at the end of the experiment to ensure a saturated solution was formed.[12]

-

-

Equilibration:

-

Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 37°C for biopharmaceutical relevance).[13]

-

Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[13][14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[13]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand so the excess solid can settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid).

-

Separate any remaining undissolved solid from the liquid. This is a critical step and is typically done by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] HPLC is preferred as it can separate the analyte from any impurities or degradation products.[12]

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

-

Acidity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.[15][16] For a carboxylic acid, it represents the pH at which the compound is 50% in its protonated (acidic, R-COOH) form and 50% in its deprotonated (conjugate base, R-COO⁻) form.[16]

| Acidity Property | Value | Notes |

| pKa | 2.70 ± 0.10 | Predicted value.[4] |

Expert Insight: Structural Effects on pKa

The pKa of benzoic acid is approximately 4.2. The predicted pKa of ~2.70 for 4-Chloro-2,3-difluorobenzoic acid indicates it is a significantly stronger acid.[4] This increased acidity is due to the inductive electron-withdrawing effects of the halogen substituents (Cl and F). These electronegative atoms pull electron density away from the aromatic ring and the carboxylic acid group, stabilizing the resulting carboxylate anion (the conjugate base) and thus favoring dissociation of the proton. This makes the compound more acidic (lower pKa).[17]

Relationship between pH, pKa, and Ionization

Caption: Ionization state of a carboxylic acid relative to pH and pKa.

Safety and Handling

While this guide focuses on physical properties, a brief overview of safety is essential for any researcher. Halogenated benzoic acids should be handled with care.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[18][19][20]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[18][19] Handle in a well-ventilated area or a chemical fume hood.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][18]

Conclusion

The physical properties of 4-Chloro-2,3-difluorobenzoic acid—its identity, thermal characteristics, solubility, and acidity—are interconnected and foundational to its application in research and development. The predicted low pKa suggests high acidity, which in turn governs its pH-dependent solubility, a critical factor for its use in pharmaceutical synthesis and formulation. This guide has provided both the established data for these properties and the robust, validated protocols required for their empirical determination. By applying these methodologies, researchers can ensure the quality, consistency, and effective application of this important chemical intermediate.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Al-Delaimy, W. K. (2021, September 19). Experiment (1) determination of melting points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

MedPharma. (2025, April 15). To determine the melting point of given organic compound. Retrieved from [Link]

-

Subirats, X., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification according to the Biopharmaceutics Classification System. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-difluorobenzoic acid. Retrieved from [Link]

-

Stenutz. (n.d.). 4-chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Optimizing Fluoroquinolone Synthesis with 4-Chloro-2,3-difluorobenzoic Acid. Retrieved from [Link]

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,4-difluorobenzoic acid. Retrieved from [Link]

-

Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

Chemdad. (n.d.). 4-CHLORO-2,3-DIFLUOROBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-2,5-difluorobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-CHLORO-2,3-DIFLUOROBENZOIC ACID | 150444-94-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-CHLORO-2,3-DIFLUOROBENZOIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-Chloro-2,3-difluorobenzoic acid , 97% , 150444-94-3 - CookeChem [cookechem.com]

- 6. pennwest.edu [pennwest.edu]

- 7. medpharma12.com [medpharma12.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

4-Chloro-2,3-difluorobenzoic acid chemical structure

An In-depth Technical Guide to 4-Chloro-2,3-difluorobenzoic Acid

Introduction

4-Chloro-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly valuable and versatile building block in modern synthetic chemistry. Its strategic combination of a carboxylic acid functional group with a unique substitution pattern of chlorine and fluorine atoms on the phenyl ring makes it a crucial intermediate in the synthesis of complex organic molecules.[1][2] Particularly in the pharmaceutical and agrochemical industries, this compound is prized for its ability to introduce specific physicochemical properties into target molecules. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, analysis, applications, and safety protocols associated with 4-Chloro-2,3-difluorobenzoic acid.

Physicochemical and Structural Properties

The molecular structure of 4-Chloro-2,3-difluorobenzoic acid is defined by a benzoic acid core substituted with a chlorine atom at position 4 and fluorine atoms at positions 2 and 3. This arrangement of electron-withdrawing halogens has a profound impact on the molecule's reactivity and electronic properties. The fluorine atom at the ortho position (C2) and the chlorine at the para position (C4) significantly influence the acidity of the carboxylic acid group and activate the aromatic ring for certain substitution reactions.[4]

Core Data Summary

| Property | Value | Source |

| CAS Number | 150444-94-3 | [1][5][6] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1][5] |

| Molecular Weight | 192.55 g/mol | [1][5] |

| Predicted Boiling Point | 280.7 ± 35.0 °C | [1] |

| Predicted Density | 1.573 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 2.70 ± 0.10 | [1] |

| Appearance | Off-white powder / solid | [4] |

Chemical Structure Diagram

Caption: Chemical structure of 4-Chloro-2,3-difluorobenzoic acid.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common strategy for producing substituted benzoic acids involves the oxidation of a corresponding toluene precursor. This approach is often favored for its efficiency and the availability of starting materials.

Representative Synthesis Workflow

Caption: Representative workflow for the synthesis of 4-Chloro-2,3-difluorobenzoic acid.

Experimental Protocol: Oxidation of 1-Chloro-2,3-difluoro-4-methylbenzene

This protocol is a representative example based on established methods for analogous transformations.[7] Researchers must adapt conditions based on laboratory-specific equipment and safety assessments.

-

Reaction Setup: A multi-necked round-bottom flask is charged with 1-chloro-2,3-difluoro-4-methylbenzene (1.0 eq), a catalytic amount of Cobalt(II) acetate tetrahydrate (0.1 eq), and Sodium bromide (0.1 eq) in glacial acetic acid (10 volumes). The flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet.

-

Causality: Acetic acid serves as the solvent. The cobalt salt is the catalyst for the aerobic oxidation, and the bromide source acts as a radical initiator to facilitate the reaction.

-

-

Oxidation: The reaction mixture is heated to approximately 130°C. Oxygen is bubbled through the stirred solution at a controlled rate. The reaction is monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed (typically 1.5-3 hours).

-

Causality: Elevated temperature provides the necessary activation energy for C-H bond oxidation. A continuous supply of oxygen is crucial as it is the terminal oxidant in this catalytic cycle.

-

-

Quenching and Isolation: After cooling to room temperature, the reaction mixture is poured into purified water. This typically causes the crude product to precipitate.

-

Causality: The product, a carboxylic acid, has low solubility in aqueous media, especially after the acetic acid is diluted.

-

-

pH Adjustment: The pH of the aqueous slurry is adjusted to be strongly alkaline (pH 12-14) using a concentrated NaOH solution to deprotonate the carboxylic acid, forming the soluble sodium salt. The aqueous phase is then washed with a water-immiscible organic solvent (e.g., MTBE) to remove any unreacted starting material or non-acidic byproducts.

-

Causality: This liquid-liquid extraction is a classic purification step. The basicity ensures the desired product remains in the aqueous layer as its carboxylate salt, while neutral organic impurities are extracted into the organic layer.

-

-

Precipitation: The aqueous layer is separated and then acidified with concentrated HCl to a pH of ~1. The resulting precipitate is the desired carboxylic acid product.

-

Causality: Reprotonating the carboxylate salt renders the benzoic acid derivative insoluble in the acidic aqueous solution, allowing for its isolation.

-

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. For high-purity requirements, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is performed.

-

Causality: Recrystallization is a robust method for purifying crystalline solids. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to ensure high recovery of pure crystals.

-

Spectroscopic Analysis and Characterization

| Technique | Expected Characteristics |

| ¹H NMR | Two signals are expected in the aromatic region (approx. 7.0-8.0 ppm). The proton at C6 will likely be a doublet of doublets due to coupling with the C5 proton and the C2 fluorine. The proton at C5 will also be a complex multiplet due to coupling with the C6 proton and the C3 fluorine. A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Seven distinct carbon signals are expected. The carbons attached to fluorine (C2, C3) will appear as doublets due to C-F coupling. The chemical shifts will be influenced by the electronegativity of the halogen substituents. The carboxyl carbon (C=O) will be observed around 165-170 ppm. |

| ¹⁹F NMR | Two distinct signals are expected, as the two fluorine atoms are in chemically non-equivalent environments. Each signal will likely be a doublet or a more complex multiplet due to F-F and F-H coupling. |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- Sharp C=O (carbonyl) stretch (approx. 1680-1710 cm⁻¹).- Aromatic C=C stretches (approx. 1450-1600 cm⁻¹).- Strong C-F stretches (approx. 1100-1300 cm⁻¹).- C-Cl stretch (approx. 700-850 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (M⁺) will be observed at m/z 192. A characteristic isotopic peak (M+2) at m/z 194 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[11] |

Applications in Research and Drug Development

The primary utility of 4-Chloro-2,3-difluorobenzoic acid is as a specialized building block for synthesizing high-value molecules, particularly in the pharmaceutical sector.[1][2]

-

Fluoroquinolone Antibiotics: The molecule's architecture is ideal for the synthesis of advanced fluoroquinolone antibiotics. The strategically placed halogen atoms provide specific reactivity that is essential for constructing the complex heterocyclic core of these drugs. The C4-chloro and C2/C3-fluoro groups can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, a critical step in many synthetic pathways to these life-saving treatments.[4]

-

API Synthesis: Medicinal chemists utilize this intermediate to introduce the 4-chloro-2,3-difluorophenyl moiety into potential drug candidates. This can fine-tune a molecule's pharmacokinetic profile, including its lipophilicity, metabolic stability against enzymatic degradation, and binding interactions with biological targets.[3]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated and chlorinated aromatic rings is a common strategy in the design of modern herbicides and pesticides to enhance their efficacy and environmental persistence profiles.

Role as a Pharmaceutical Precursor

Caption: Role of 4-Chloro-2,3-difluorobenzoic acid as a key intermediate in a multi-step API synthesis.

Safety, Handling, and Storage

Based on safety data for closely related isomers, 4-Chloro-2,3-difluorobenzoic acid should be handled as a hazardous chemical. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14][15]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face respirator with an appropriate particulate filter may be required.[16]

-

-

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[12][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical help.[13]

-

-

Storage and Handling:

-

Disposal:

References

Sources

- 1. 4-CHLORO-2,3-DIFLUOROBENZOIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-Chloro-2,3-difluorobenzoic acid , 97% , 150444-94-3 - CookeChem [cookechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. 4-CHLORO-2,3-DIFLUOROBENZOIC ACID | 150444-94-3 [chemicalbook.com]

- 7. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. echemi.com [echemi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. globalscientificjournal.com [globalscientificjournal.com]

- 21. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 4-Chloro-2-fluorobenzoic acid | 446-30-0 [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. 4-Chloro-2-fluorobenzoic acid [webbook.nist.gov]

- 25. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 26. mdpi.com [mdpi.com]

- 27. 4-Chlorobenzoic acid(74-11-3) IR Spectrum [chemicalbook.com]

- 28. 4-Chloro-2,6-difluorobenzoic acid | C7H3ClF2O2 | CID 17750684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 30. 1160573-19-2 Cas No. | 4-Chloro-3,5-difluorobenzoic acid | Matrix Scientific [matrixscientific.com]

- 31. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 32. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]

- 33. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]

- 34. 4-CHLORO-2,5-DIFLUOROBENZOIC ACID(132794-07-1)IR [chemicalbook.com]

- 35. Organic Syntheses Procedure [orgsyn.org]

- 36. researchgate.net [researchgate.net]

- 37. 4-chlorobenzoic acid, 74-11-3 [thegoodscentscompany.com]

- 38. 446-30-0|4-Chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 39. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 40. 4-Bromo-3-chloro-2,5-difluorobenzoic acid | C7H2BrClF2O2 | CID 155487755 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-difluorobenzoic acid

Foreword: The Strategic Importance of 4-Chloro-2,3-difluorobenzoic acid in Modern Drug Discovery

4-Chloro-2,3-difluorobenzoic acid, with the CAS Number 150444-94-3, is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex pharmaceuticals.[1][2][3] Its strategic importance is particularly pronounced in the development of novel fluoroquinolone antibiotics, where the precise arrangement of its halogen substituents—a chlorine atom at the C-4 position and two fluorine atoms at C-2 and C-3—provides unique reactivity for constructing the intricate heterocyclic systems characteristic of these potent antibacterial agents. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the electronic properties of the benzoic acid core, making it a versatile intermediate for nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the viable synthetic pathways to this key intermediate, offering both theoretical understanding and practical, field-proven insights for researchers, scientists, and professionals in drug development.

PART 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted benzene ring like 4-chloro-2,3-difluorobenzoic acid requires careful planning regarding the order of substituent introduction. The directing effects of the substituents (ortho, para, or meta) and their activating or deactivating nature on the aromatic ring are paramount. Two primary retrosynthetic disconnections are considered the most logical and practical, starting from either a simple fluorinated benzene derivative or a difluoroaniline.

PART 2: Synthetic Pathway I: From 1,2,3-Trifluorobenzene

This pathway leverages the commercially available and relatively inexpensive 1,2,3-trifluorobenzene as the starting material. The core strategy involves a sequence of electrophilic aromatic substitutions and functional group transformations.

Logical Flow of Pathway I

Caption: Proposed synthesis of 4-Chloro-2,3-difluorobenzoic acid starting from 1,2,3-Trifluorobenzene.

Step-by-Step Experimental Protocol and Mechanistic Insights

Step 1: Nitration of 1,2,3-Trifluorobenzene

-

Causality: The fluorine atoms are ortho, para-directing but deactivating. Nitration is expected to occur at the position least sterically hindered and electronically least deactivated, which is the C-4 position.

-

Protocol:

-

To a stirred mixture of concentrated sulfuric acid (98%) and fuming nitric acid (95%) (1:1 v/v) at 0-5 °C, slowly add 1,2,3-trifluorobenzene.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1,2,3-trifluoro-4-nitrobenzene.

-

Step 2: Reductive Chlorination of 1,2,3-Trifluoro-4-nitrobenzene

-

Causality: A direct chlorination of the nitro compound can be challenging. A more reliable approach is to reduce the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chlorine atom.

-

Protocol (Reduction):

-

Dissolve 1,2,3-trifluoro-4-nitrobenzene in ethanol or acetic acid.

-

Add iron powder and concentrated hydrochloric acid portion-wise while monitoring the exothermic reaction.

-

After the addition, heat the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate).

-

Extract the product, 3,4,5-trifluoroaniline, with an organic solvent.

-

-

Protocol (Sandmeyer Reaction):

-

Dissolve the obtained 3,4,5-trifluoroaniline in aqueous HCl and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, 4-chloro-1,2,3-trifluorobenzene, with an organic solvent.

-

Step 3: Nucleophilic Aromatic Substitution to form 4-Chloro-2,3-difluoroaniline

-

Causality: The fluorine atom at the C-2 position is activated towards nucleophilic substitution by the adjacent electron-withdrawing groups. Ammonia or a protected amine can be used as the nucleophile.

-

Protocol:

-

In a sealed vessel, heat 4-chloro-1,2,3-trifluorobenzene with aqueous ammonia or a solution of a protected amine (e.g., benzylamine) in a suitable solvent at elevated temperature and pressure.

-

After the reaction is complete, cool the vessel, and work up the reaction mixture to isolate 4-chloro-2,3-difluoroaniline. If a protected amine was used, a deprotection step will be necessary.

-

Step 4 & 5: Conversion of the Amine to the Carboxylic Acid

-

Causality: The amino group can be converted to a nitrile via the Sandmeyer reaction, which can then be hydrolyzed to the carboxylic acid.

-

Protocol (Sandmeyer Cyanation):

-

Diazotize 4-chloro-2,3-difluoroaniline as described in Step 2.

-

Add the cold diazonium salt solution to a solution of copper(I) cyanide.

-

Isolate the resulting 4-chloro-2,3-difluorobenzonitrile.

-

-

Protocol (Hydrolysis):

-

Reflux the 4-chloro-2,3-difluorobenzonitrile with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidification) until the reaction is complete.

-

Cool the reaction mixture and isolate the precipitated 4-chloro-2,3-difluorobenzoic acid by filtration.

-

PART 3: Synthetic Pathway II: From 2,3-Difluoroaniline

This alternative pathway begins with 2,3-difluoroaniline, which is also commercially available. The strategy here involves protecting the amine, performing an electrophilic chlorination, and then converting the amino group to the carboxylic acid.

Logical Flow of Pathway II

Caption: Proposed synthesis of 4-Chloro-2,3-difluorobenzoic acid starting from 2,3-Difluoroaniline.

Step-by-Step Experimental Protocol and Mechanistic Insights

Step 1: Acetylation of 2,3-Difluoroaniline

-

Causality: The amino group is a strong activating and ortho, para-directing group. To prevent over-chlorination and to moderate its reactivity, it is protected as an acetamide.

-

Protocol:

-

Dissolve 2,3-difluoroaniline in a suitable solvent such as acetic acid or pyridine.

-

Add acetic anhydride dropwise at room temperature.

-

Stir the mixture for 1-2 hours.

-

Pour the reaction mixture into water to precipitate the N-acetyl-2,3-difluoroaniline.

-

Filter, wash with water, and dry the product.

-

Step 2: Chlorination of N-Acetyl-2,3-difluoroaniline

-

Causality: The acetamido group is still ortho, para-directing but less activating than the amino group. Chlorination is expected to occur at the para position (C-4) due to less steric hindrance compared to the ortho position. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.

-

Protocol:

-

Dissolve N-acetyl-2,3-difluoroaniline in a suitable solvent like acetic acid or a chlorinated solvent.

-

Add N-chlorosuccinimide (NCS) portion-wise.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate to obtain N-acetyl-4-chloro-2,3-difluoroaniline.

-

Step 3: Deacetylation

-

Causality: The protecting acetyl group is removed by hydrolysis under acidic or basic conditions to regenerate the free amine.

-

Protocol:

-

Reflux the N-acetyl-4-chloro-2,3-difluoroaniline with aqueous hydrochloric acid or aqueous sodium hydroxide.

-

After the reaction is complete, cool the mixture and neutralize it to precipitate the 4-chloro-2,3-difluoroaniline.

-

Filter and dry the product.

-

Step 4 & 5: Conversion to the Carboxylic Acid

-

Causality & Protocol: These steps are identical to Steps 4 and 5 in Pathway I, involving a Sandmeyer reaction with cuprous cyanide followed by hydrolysis of the resulting nitrile.

PART 4: Data Summary and Comparison

| Parameter | Pathway I (from 1,2,3-Trifluorobenzene) | Pathway II (from 2,3-Difluoroaniline) |

| Starting Material | 1,2,3-Trifluorobenzene | 2,3-Difluoroaniline |

| Number of Steps | 5 | 5 |

| Key Reactions | Nitration, Reduction, Sandmeyer (Cl), NAS (NH₂), Sandmeyer (CN), Hydrolysis | Acetylation, Chlorination, Deacetylation, Sandmeyer (CN), Hydrolysis |

| Potential Challenges | Regioselectivity of nitration, harsh conditions for NAS. | Potential for over-chlorination if amine is not protected. |

| Overall Yield | Likely to be moderate due to the number of steps. | Potentially higher yields with milder reaction conditions. |

PART 5: Conclusion and Outlook

Both presented pathways offer viable routes to 4-Chloro-2,3-difluorobenzoic acid. The choice between them may depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway II, starting from 2,3-difluoroaniline, might be preferable due to the generally milder conditions and potentially better control over regioselectivity during the chlorination step. The Sandmeyer reaction remains a crucial and reliable method for introducing the cyano group, which is then readily hydrolyzed to the final carboxylic acid product. Further optimization of reaction conditions for each step is encouraged to maximize yields and purity for large-scale production.

References

-

Chemdad. 4-CHLORO-2,3-DIFLUOROBENZOIC ACID. [Link]

-

MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

- Google Patents.

-

ResearchGate. An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

Sources

The Genesis of a Key Intermediate: A Technical Guide to the Starting Materials and Synthesis of 4-Chloro-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and agrochemical development, the precise architecture of molecular building blocks is paramount. 4-Chloro-2,3-difluorobenzoic acid, a highly functionalized aromatic carboxylic acid, represents a critical intermediate in the synthesis of numerous active compounds. Its unique substitution pattern, featuring a chlorine atom and two vicinal fluorine atoms, imparts specific electronic and lipophilic properties that are often sought after in the design of modern therapeutics and specialized materials.

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for 4-chloro-2,3-difluorobenzoic acid, with a core focus on the selection of starting materials and the underlying chemical principles that govern the transformations. The methodologies discussed herein are curated to provide both laboratory-scale practicality and insights into industrially scalable processes.

Strategic Approaches to the Synthesis of 4-Chloro-2,3-difluorobenzoic Acid

The synthesis of 4-chloro-2,3-difluorobenzoic acid can be approached from several strategic directions, primarily dictated by the availability and cost of the initial starting materials. The two most prominent and logical retrosynthetic disconnections lead to two main classes of precursors: substituted toluenes and halogenated benzenes.

Route 1: Oxidation of a Toluene Precursor

One of the most direct and atom-economical routes involves the oxidation of a corresponding toluene derivative. This approach is highly favored when the appropriately substituted toluene is commercially available.

Starting Material: 4-Chloro-2,3-difluorotoluene

The oxidation of the methyl group of 4-chloro-2,3-difluorotoluene to a carboxylic acid is a robust and well-established transformation in organic synthesis. This method is advantageous due to its straightforward nature and often high yields.

Reaction Principle: The benzylic position of the methyl group is susceptible to oxidation by strong oxidizing agents. The reaction proceeds through a series of intermediate oxidation states, ultimately yielding the stable carboxylic acid.

Experimental Protocol: Oxidation of 4-Chloro-2,3-difluorotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-chloro-2,3-difluorotoluene is suspended in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If using KMnO₄, the manganese dioxide (MnO₂) by-product is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2.

-

Isolation: The acidic conditions protonate the carboxylate salt, causing the 4-chloro-2,3-difluorobenzoic acid to precipitate out of the aqueous solution. The solid product is then collected by vacuum filtration, washed with cold water to remove any inorganic impurities, and dried under vacuum.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Permanganate | Aqueous solution, reflux | Inexpensive, effective | Produces MnO₂ waste, can be difficult to filter |

| Sodium Dichromate/H₂SO₄ | Aqueous sulfuric acid, reflux | Strong oxidizing power, high yields | Generates chromium waste (toxic) |

| Catalytic Oxidation | O₂ or air, metal catalyst (e.g., Co(OAc)₂/NaBr) | "Green" chemistry approach, uses air as oxidant | May require higher pressures and temperatures |

Causality in Experimental Choices: The choice of oxidizing agent is a critical decision. While potassium permanganate is a classic and cost-effective choice, the formation of a voluminous manganese dioxide precipitate can complicate product isolation. Dichromate-based oxidations are highly efficient but raise significant environmental concerns due to chromium waste. For industrial applications, catalytic oxidation using air as the terminal oxidant is an increasingly attractive, though technologically more demanding, alternative.[1]

Caption: Oxidation of 4-chloro-2,3-difluorotoluene.

Route 2: Carboxylation of a Halogenated Benzene Precursor

An alternative and highly versatile strategy begins with a benzene ring that already possesses the desired chloro- and difluoro- substitution pattern. A carboxylic acid group is then introduced, typically through the formation of an organometallic intermediate.

Starting Material: 1-Chloro-2,3-difluorobenzene

This route leverages the reactivity of organometallic reagents, such as Grignard or organolithium species, which act as powerful carbon nucleophiles.

Reaction Principle: The synthesis involves a two-step process:

-

Formation of an Organometallic Intermediate: 1-Chloro-2,3-difluorobenzene is first converted into a more reactive organometallic species. This is typically achieved through either a Grignard reaction or a metal-halogen exchange (lithiation).

-

Carboxylation: The resulting organometallic compound is then reacted with carbon dioxide (CO₂), which serves as the electrophilic source of the carboxyl group. Subsequent acidic work-up yields the final benzoic acid product.

Experimental Protocol: Carboxylation via Grignard Reagent

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 1-bromo-4-chloro-2,3-difluorobenzene (a more reactive halide is often preferred for Grignard formation) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) is added dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then proceeds exothermically.

-

Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then poured over crushed dry ice (solid CO₂) or, alternatively, CO₂ gas is bubbled through the solution. This step must be carried out under anhydrous conditions to prevent quenching of the Grignard reagent.

-

Work-up and Isolation: After the addition of CO₂, the reaction mixture is allowed to warm to room temperature. An aqueous acid solution (e.g., dilute HCl) is then carefully added to hydrolyze the magnesium carboxylate salt and to dissolve any unreacted magnesium. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-chloro-2,3-difluorobenzoic acid, which can be further purified by recrystallization.

Caption: Synthesis via Grignard carboxylation.

Trustworthiness of the Protocol: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions. Grignard reagents are potent bases and will readily react with any protic source, including water, which would lead to the formation of 1-chloro-2,3-difluorobenzene as a byproduct and a reduction in the overall yield. The use of flame-dried glassware and anhydrous solvents is essential for a self-validating system.

Alternative and Emerging Synthetic Strategies

While the two primary routes described above are the most common, other methods for the synthesis of 4-chloro-2,3-difluorobenzoic acid and related compounds are also of interest, particularly in the context of academic research and process development.

-

Direct C-H Carboxylation: Advances in catalysis have led to methods for the direct carboxylation of aromatic C-H bonds using CO₂.[2][3] These reactions are often mediated by strong bases or transition metal catalysts and represent a highly atom-economical approach, though achieving regioselectivity on a complex substrate like 1-chloro-2,3-difluorobenzene can be challenging.

Conclusion

The synthesis of 4-chloro-2,3-difluorobenzoic acid is a key enabling step in the development of a wide range of specialized chemical products. The choice of synthetic route is a strategic decision that balances the availability of starting materials, the desired scale of production, and environmental considerations. The oxidation of 4-chloro-2,3-difluorotoluene offers a direct and efficient pathway, while the carboxylation of 1-chloro-2,3-difluorobenzene (or its bromo-analogue) provides a versatile alternative that is a cornerstone of organometallic chemistry. As the demand for highly functionalized intermediates continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of molecules like 4-chloro-2,3-difluorobenzoic acid will remain an active and important area of chemical research.

References

-

ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

Alnoor Digital Repository. (n.d.). Recent Advances on Defluorinative Carboxylation of C-F Bonds with CO2. Retrieved from [Link]

-

Wiley Online Library. (n.d.). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. Retrieved from [Link]

-

Chemdad. (n.d.). 4-CHLORO-2,3-DIFLUOROBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. d-nb.info [d-nb.info]

- 3. C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

Navigating the Safety Profile of 4-Chloro-2,3-difluorobenzoic Acid: A Technical Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and handling of every chemical intermediate is paramount. This guide provides an in-depth technical overview of the safety data for 4-Chloro-2,3-difluorobenzoic acid (CAS No. 150444-94-3), a halogenated aromatic carboxylic acid. The information herein is synthesized from available safety data sheets and toxicological information on structurally related compounds, offering a robust framework for its safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

4-Chloro-2,3-difluorobenzoic acid is a solid organic compound with the molecular formula C₇H₃ClF₂O₂ and a molecular weight of 192.55 g/mol .[1][2] Its structure, featuring a carboxylic acid group and halogen substituents on the benzene ring, dictates its reactivity and toxicological profile.

| Property | Value | Source |

| CAS Number | 150444-94-3 | [1] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1] |

| Molecular Weight | 192.55 g/mol | [1][2] |

| Boiling Point | 280.7±35.0 °C (Predicted) | [3] |

| Density | 1.573±0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.70±0.10 (Predicted) | [3] |

Hazard Identification and GHS Classification

Based on the available Safety Data Sheet from Key Organics, 4-Chloro-2,3-difluorobenzoic acid is classified as a hazardous substance.[4] The Globally Harmonized System (GHS) classification indicates multiple routes of potential harm.

GHS Classification: [4]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)

These classifications necessitate stringent adherence to safety protocols to mitigate risks of exposure. The "Warning" signal word is associated with these hazards.

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure control is critical when handling 4-Chloro-2,3-difluorobenzoic acid. The following diagram illustrates the hierarchy of controls, emphasizing engineering controls as the primary line of defense.

Caption: Hierarchy of controls and specific PPE for handling 4-Chloro-2,3-difluorobenzoic acid.

Detailed PPE Protocol:

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[5] Ensure that an eyewash station and emergency shower are readily accessible.

-

Eye and Face Protection : Wear chemical safety goggles that conform to EU standard EN 166 or NIOSH-approved equivalents.[5]

-

Skin Protection :

-

Hand Protection : Wear nitrile or other chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation before use.

-

Body Protection : A standard laboratory coat and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be considered.

-

-

Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator is required.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Experimental Workflow for Safe Handling:

Caption: Step-by-step workflow for the safe handling of 4-Chloro-2,3-difluorobenzoic acid.

Step-by-Step Handling Protocol:

-

Preparation :

-

Thoroughly review this safety guide and the manufacturer's SDS before commencing any work.

-